molecular formula C29H28O4 B12376561 PD-1/PD-L1-IN-38

PD-1/PD-L1-IN-38

Cat. No.: B12376561
M. Wt: 440.5 g/mol
InChI Key: XMHMVSQQAMERJL-WNJJXGMVSA-N
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Description

PD-1/PD-L1-IN-38 is a small molecule inhibitor that targets the interaction between programmed cell death protein 1 (PD-1) and programmed cell death ligand 1 (PD-L1). This interaction is a crucial immune checkpoint pathway that cancer cells exploit to evade the immune system. By inhibiting this interaction, this compound aims to restore the immune system’s ability to recognize and attack cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PD-1/PD-L1-IN-38 involves multiple steps, including the formation of key intermediates through various organic reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and selectivity for PD-1/PD-L1 .

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reaction conditions, optimizing solvent and reagent usage, and implementing purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

PD-1/PD-L1-IN-38 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include:

    Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substituting agents: Such as halides and nucleophiles.

Major Products Formed

The major products formed from these reactions are intermediates that are further functionalized to produce the final compound, this compound .

Scientific Research Applications

PD-1/PD-L1-IN-38 has a wide range of scientific research applications, including:

Mechanism of Action

PD-1/PD-L1-IN-38 exerts its effects by binding to PD-L1, preventing its interaction with PD-1 on T cells. This blockade restores T cell activity, allowing the immune system to recognize and attack cancer cells. The molecular targets involved include the PD-1 receptor on T cells and the PD-L1 ligand on cancer cells. The pathway involves the inhibition of downstream signaling that suppresses T cell activation .

Comparison with Similar Compounds

PD-1/PD-L1-IN-38 is compared with other small molecule inhibitors targeting the PD-1/PD-L1 pathway, such as:

Conclusion

This compound represents a promising small molecule inhibitor with significant potential in cancer immunotherapy. Its unique mechanism of action and high selectivity make it a valuable tool in both research and clinical applications.

Properties

Molecular Formula

C29H28O4

Molecular Weight

440.5 g/mol

IUPAC Name

[(2S,3R)-9,10-dimethyl-2-phenyl-5-propan-2-yl-2,3-dihydronaphtho[2,1-h][1,4]benzodioxin-3-yl] acetate

InChI

InChI=1S/C29H28O4/c1-16(2)24-15-21-12-14-22-18(4)17(3)11-13-23(22)25(21)28-27(24)33-29(31-19(5)30)26(32-28)20-9-7-6-8-10-20/h6-16,26,29H,1-5H3/t26-,29-/m0/s1

InChI Key

XMHMVSQQAMERJL-WNJJXGMVSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)O[C@@H]([C@@H](O4)C5=CC=CC=C5)OC(=O)C)C

Canonical SMILES

CC1=C(C2=C(C=C1)C3=C4C(=C(C=C3C=C2)C(C)C)OC(C(O4)C5=CC=CC=C5)OC(=O)C)C

Origin of Product

United States

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